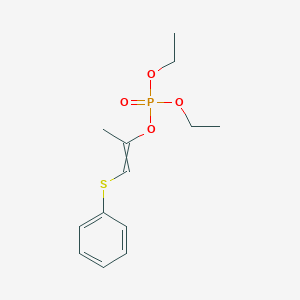
Diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group, a phenylsulfanyl group, and a prop-1-en-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate typically involves the reaction of diethyl phosphorochloridate with a suitable phenylsulfanyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding phosphonates.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonates, and substituted phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological system and target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 1-(phenylsulfanyl)prop-1-en-2-yl phosphate include:
- Diethyl 1-methylvinyl phosphate
- Phosphoric acid, diethyl 1-methylethenyl ester
- Phosphoric acid diethyl ester isopropenyl ester .
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13693-40-8 |
|---|---|
Molecular Formula |
C13H19O4PS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
diethyl 1-phenylsulfanylprop-1-en-2-yl phosphate |
InChI |
InChI=1S/C13H19O4PS/c1-4-15-18(14,16-5-2)17-12(3)11-19-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3 |
InChI Key |
SYZJDKIVRKWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CSC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















